molecular formula C18H21N3OS B14697944 Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- CAS No. 21484-46-8

Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)-

Cat. No.: B14697944
CAS No.: 21484-46-8
M. Wt: 327.4 g/mol
InChI Key: TZBRVDSPICCYTM-UHFFFAOYSA-N
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Description

Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound that features a morpholine ring substituted with a thioacetyl group and a tetrahydro-1-phenyl-3-cyclopentapyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps, starting with the preparation of the morpholine ring. The morpholine ring can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioacetyl group or to modify the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyrazole-containing molecules. Examples include:

  • Morpholine, 4-phenyl-
  • Morpholine, 4-(2-chlorophenyl)-
  • Pyrazole, 3,5-dimethyl-

Uniqueness

What sets Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- apart is its unique combination of a morpholine ring with a thioacetyl group and a tetrahydro-1-phenyl-3-cyclopentapyrazolyl moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

21484-46-8

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanethione

InChI

InChI=1S/C18H21N3OS/c23-18(20-9-11-22-12-10-20)13-16-15-7-4-8-17(15)21(19-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2

InChI Key

TZBRVDSPICCYTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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